molecular formula C19H25ClN2OS B5453203 [4-(1-ADAMANTYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE

Cat. No.: B5453203
M. Wt: 364.9 g/mol
InChI Key: UWZUINBUPNHDNI-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that features a unique combination of adamantyl, piperazine, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. One common method involves the alkylation of adamantane with a suitable halogenated piperazine derivative under basic conditions . The resulting intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced alcohols, and various substituted thienyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its piperazine moiety is known for its biological activity, and the compound has been investigated for its potential use as an acetylch

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2OS/c20-17-2-1-16(24-17)18(23)21-3-5-22(6-4-21)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-2,13-15H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUINBUPNHDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(S2)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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